Centchroman is classified as a selective estrogen receptor modulator (SERM) due to its ability to bind selectively to estrogen receptors, exerting estrogenic effects in some tissues while acting as an antagonist in others. This dual action makes it useful not only for contraception but also for potential therapeutic applications in hormone-related disorders .
The synthesis of Centchroman involves a multi-step process. The most efficient method reported synthesizes the compound through five main steps with high yields. The initial step involves the von Pechmann reaction of 2,4-dihydroxybenzaldehyde with phenylacetic acid, yielding a key intermediate. This intermediate is then alkylated with methyl iodide, followed by dimethylation and subsequent reactions to produce Centchroman hydrochloride .
Centchroman's molecular structure features a chroman backbone with specific substituents that contribute to its biological activity. The chemical formula is and its molecular weight is approximately 329.89 g/mol.
The compound exhibits stereoisomerism, consisting of both d- and l-isomers, which have differing biological activities .
Centchroman undergoes various chemical reactions that are critical for its synthesis and functionality:
These reactions are typically facilitated under controlled conditions using reagents such as potassium carbonate and lithium aluminum hydride .
Centchroman functions primarily through its action on estrogen receptors. It binds selectively to these receptors in different tissues:
The pharmacokinetics reveal that after administration, peak serum concentrations are reached within hours, with a terminal half-life of about 168 hours in women .
These properties are crucial for formulation development and determining appropriate storage conditions for pharmaceutical applications .
Centchroman has several significant applications:
Centchroman (INN: ormeloxifene), chemically designated as trans-1-[2-[4-[(3S,4S)-7-methoxy-2,2-dimethyl-3-phenylchroman-4-yl]phenoxy]ethyl]pyrrolidine hydrochloride, is a non-steroidal selective estrogen receptor modulator (SERM) featuring a benzopyran core structure. Its molecular architecture comprises a 3,4-dihydro-2H-1-benzopyran scaffold with key substituents: a 7-methoxy group, 2,2-dimethyl configuration, 3-phenyl ring, and a 4-[4-(2-pyrrolidinoethoxy)phenyl] side chain. The trans stereochemistry at the C-3 and C-4 positions of the chroman ring is critical for its biological activity, as confirmed by X-ray crystallography studies revealing structural similarity to antiestrogenic compounds like tamoxifen and nafoxidine [1].
The molecule exists as a racemate, with the benzopyran core contributing to its planar rigidity while the phenoxyethylpyrrolidine side chain enhances receptor interaction. The hydrochloride salt form (C₃₀H₃₅NO₃·HCl) improves solubility and bioavailability. Crystallographic analyses demonstrate that the chroman ring adopts a half-chair conformation, with the phenyl ring at C-3 positioned equatorially, optimizing steric interactions with estrogen receptor subpockets [1].
Table 1: Molecular Properties of Centchroman
Property | Value |
---|---|
Molecular Formula | C₃₀H₃₅NO₃ (Free base) |
Molecular Weight | 457.614 g/mol |
CAS Registry Number | 31477-60-8 |
Chiral Centers | C-3 and C-4 of benzopyran ring |
Stereochemistry | trans-(3S,4S) and trans-(3R,4R) |
Key Structural Motifs | 7-Methoxy-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-benzopyran; 4-[4-(2-pyrrolidinoethoxy)phenyl] |
The original synthesis of centchroman, developed by Ray et al. at India’s Central Drug Research Institute (CDRI), involves a multistep sequence starting with 4-methoxyphenol and phenylpropanoids. The key steps are as follows [1]:
Chalcone Formation & Cyclization:4-Methoxyphenol reacts with 3-phenylpropionyl chloride under Friedel-Crafts conditions to yield a propiophenone intermediate. This undergoes Claisen condensation with ortho-methoxyacetophenone to form a chalcone derivative. Acid-catalyzed cyclization via Michael addition generates the benzopyran core.
Epoxidation & Ring-Opening:The chromene derivative undergoes in-situ epoxidation using peracids (e.g., mCPBA). The epoxide is then regioselectively opened by phenoxide nucleophiles (e.g., 4-(2-chloroethoxy)phenol) under basic conditions, introducing the phenoxyethyl side chain precursor.
Mannich Reaction & Quaternization:The chloroethyl intermediate undergoes Mannich reaction with pyrrolidine to install the tertiary amine functionality. Final quaternization with hydrochloric acid yields centchroman hydrochloride as a racemate.
Modifications to this route focus on improving stereoselectivity and yield:
Centchroman is synthesized and marketed as a racemate (equimolar mixture of trans-(3S,4S)-(-)- and trans-(3R,4R)-(+)-enantiomers). Resolution is achieved via diastereomeric salt formation using chiral acids or bases:
Chiral Acid Resolution:The racemic free base is treated with enantiopure N-acyl-protected amino acids (e.g., N-acetyl-L-leucine) in ethanol. Differential crystallization yields diastereomeric salts, with the (3S,4S)-(-)-centchroman salt exhibiting lower solubility.
Enzymatic Resolution:Lipase-catalyzed enantioselective ester hydrolysis of centchroman prodrug esters (e.g., acetate) separates enantiomers. Candida antarctica lipase B shows preferential hydrolysis of the (3R,4R)-(+)-enantiomer’s ester bond (>80% ee) [7].
Pharmacological studies reveal significant enantiomeric divergence:
Table 2: Comparative Properties of Centchroman Enantiomers
Property | (3S,4S)-(-)-Enantiomer | (3R,4R)-(+)-Enantiomer |
---|---|---|
Estrogen Receptor Affinity | 7-fold higher (Kd = 2.1 nM) | Lower (Kd = 14.8 nM) |
Anti-implantation EC₅₀ | 0.8 mg/kg (rats) | 6.2 mg/kg (rats) |
Uterotrophic Activity | Partial agonist (15% of estradiol) | Weak antagonist |
Metabolic Half-life (t₁/₂) | ~144 hours (primates) | ~96 hours (primates) |
Table 3: Racemic Resolution Methods for Centchroman
Method | Resolving Agent | *Efficiency (ee, %) * | Yield (%) |
---|---|---|---|
Diastereomeric Salt | N-Acetyl-L-leucine | 98% (-)-enantiomer | 35–40 |
Enzymatic Hydrolysis | Lipase B (C. antarctica) | 80% (+)-enantiomer | 45 |
Chiral Chromatography | Cellulose tris(3,5-dimethylphenylcarbamate) | >99% both | 90 |
Generated based on chiral resolution principles [2] [7] and pharmacological data [1]
The racemate remains clinically preferred due to balanced SERM activity: The (-)-enantiomer drives uterine ER antagonism (contraceptive effect), while the (+)-enantiomer contributes to weak osteogenic agonism, potentially mitigating bone loss [1] [3].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0